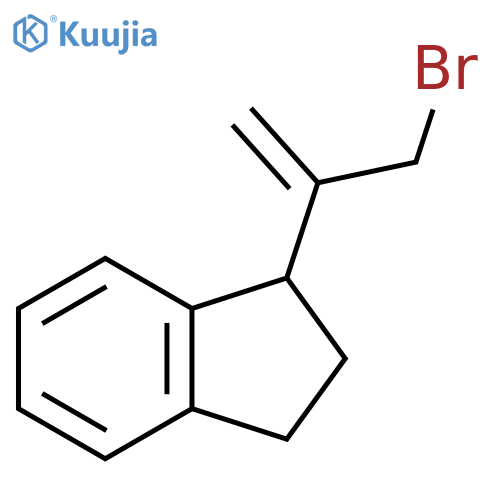

Cas no 2229409-96-3 (1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene)

2229409-96-3 structure

商品名:1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene

1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene 化学的及び物理的性質

名前と識別子

-

- 1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene

- EN300-1916886

- 2229409-96-3

-

- インチ: 1S/C12H13Br/c1-9(8-13)11-7-6-10-4-2-3-5-12(10)11/h2-5,11H,1,6-8H2

- InChIKey: HLTJQJKSFWNXCB-UHFFFAOYSA-N

- ほほえんだ: BrCC(=C)C1C2C=CC=CC=2CC1

計算された属性

- せいみつぶんしりょう: 236.02006g/mol

- どういたいしつりょう: 236.02006g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 0Ų

1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1916886-2.5g |

1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene |

2229409-96-3 | 2.5g |

$2295.0 | 2023-09-17 | ||

| Enamine | EN300-1916886-0.05g |

1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene |

2229409-96-3 | 0.05g |

$983.0 | 2023-09-17 | ||

| Enamine | EN300-1916886-0.1g |

1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene |

2229409-96-3 | 0.1g |

$1031.0 | 2023-09-17 | ||

| Enamine | EN300-1916886-5g |

1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene |

2229409-96-3 | 5g |

$3396.0 | 2023-09-17 | ||

| Enamine | EN300-1916886-10g |

1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene |

2229409-96-3 | 10g |

$5037.0 | 2023-09-17 | ||

| Enamine | EN300-1916886-5.0g |

1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene |

2229409-96-3 | 5g |

$3396.0 | 2023-06-02 | ||

| Enamine | EN300-1916886-0.25g |

1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene |

2229409-96-3 | 0.25g |

$1078.0 | 2023-09-17 | ||

| Enamine | EN300-1916886-0.5g |

1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene |

2229409-96-3 | 0.5g |

$1124.0 | 2023-09-17 | ||

| Enamine | EN300-1916886-1.0g |

1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene |

2229409-96-3 | 1g |

$1172.0 | 2023-06-02 | ||

| Enamine | EN300-1916886-10.0g |

1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene |

2229409-96-3 | 10g |

$5037.0 | 2023-06-02 |

1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Jin-Hyung Kim,Sung-Soo Kim,Byeong-Hyeok Sohn J. Mater. Chem. C, 2015,3, 1507-1512

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

2229409-96-3 (1-(3-bromoprop-1-en-2-yl)-2,3-dihydro-1H-indene) 関連製品

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬